BenchChemオンラインストアへようこそ!

Quinoxidine

Pharmacokinetics Prodrug Metabolism Urinary Excretion

Quinoxidine is the diacetate ester prodrug of Dioxidine, chosen for controlled pharmacokinetic studies due to its unique bioactivation. Unlike Dioxidine, it causes reversible adrenal pathology, making it safer for long-term in vivo models. It has proven efficacy in sustained-release applications, reducing surgical complications.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
CAS No. 10103-89-6
Cat. No. B158214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxidine
CAS10103-89-6
Synonyms2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide
quinoxidine
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C
InChIInChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3
InChIKeyUPTLHMUHWUBHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxidine (CAS 10103-89-6): Core Procurement Parameters and Class Context for the Quinoxaline-1,4-Dioxide Antibacterial Scaffold


Quinoxidine (CAS 10103-89-6) is a synthetic antibacterial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class [1]. Structurally, it is 2,3-bis(acetyloxymethyl)quinoxaline-1,4-dioxide, a prodrug that undergoes bioreductive activation to exert its bactericidal effects [2]. As a QdNO derivative, it shares the core mechanism of generating reactive oxygen species and inducing DNA damage under anaerobic conditions, a feature common to this class [3]. However, its unique acetylation pattern differentiates it pharmacokinetically from close analogs, a critical factor for scientific selection.

Quinoxidine (CAS 10103-89-6) Procurement Rationale: Why Generic QdNO Substitution Introduces Uncontrolled Variables


Generic substitution within the quinoxaline-1,4-dioxide (QdNO) class is not scientifically valid due to profound differences in prodrug activation and systemic exposure. Quinoxidine is specifically designed as a diacetate ester prodrug of Dioxidine, which fundamentally alters its pharmacokinetic profile compared to the parent compound [1]. In vivo studies demonstrate that Quinoxidine is rapidly deacetylated to Dioxidine, with no detectable parent drug in urine, confirming its role as a metabolic precursor [2]. This contrasts sharply with direct Dioxidine administration, which shows rapid urinary excretion of the unchanged drug [2]. Consequently, substituting Quinoxidine with Dioxidine or other QdNO analogs such as Quindoxin introduces significant and unpredictable variability in drug delivery, tissue penetration, and duration of action, undermining experimental reproducibility and therapeutic consistency [3]. The selection of Quinoxidine is therefore a deliberate choice for achieving a specific prodrug-driven pharmacokinetic outcome.

Quinoxidine (CAS 10103-89-6) Quantitative Differentiation: Head-to-Head Evidence vs. Dioxidine, Quindoxin, and Class Alternatives


Prodrug-Specific Pharmacokinetics: Quinoxidine as a Dioxidine Precursor with Distinct Urinary Excretion Dynamics

Quinoxidine is a prodrug that undergoes rapid deacetylation to Dioxidine in vivo, resulting in a fundamentally different pharmacokinetic profile compared to direct Dioxidine administration [1]. In mice, urinary excretion studies show no detectable Quinoxidine, while Dioxidine is detectable within 1 hour of administration [1].

Pharmacokinetics Prodrug Metabolism Urinary Excretion

Comparative Chronic Toxicity: Quinoxidine Exhibits Lower Toxicity and Reversible Adrenal Pathology vs. Dioxidine

In a chronic toxicology study in rats and mice, Quinoxidine appeared less toxic than Dioxidine. Pathological signs in the adrenals were reversible in the majority of animals given Quinoxidine at a dose of 100 mg/kg, whereas Dioxidine-induced pathology continued progressing after drug discontinuation [1].

Toxicology Adrenal Toxicity Safety Profile

In Vitro Antimicrobial Spectrum: Demonstrated Activity Against Key Gram-Negative and Anaerobic Pathogens

Quinoxidine exhibits broad-spectrum antibacterial activity, including against Pseudomonas aeruginosa, Proteus spp., Klebsiella spp., and anaerobes [1]. It is bactericidal, with activity manifesting at concentrations from 4 to 250 µg/mL [2]. While direct MIC comparisons are limited, this spectrum overlaps with Dioxidine, but its prodrug nature may influence in vivo efficacy [3].

Antimicrobial Activity Spectrum of Activity In Vitro

Quinoxidine (CAS 10103-89-6): Validated Application Scenarios Based on Comparative Evidence


Pharmacokinetic Studies Requiring a Dioxidine Prodrug

For investigations into the impact of prodrug formulation on the systemic exposure and duration of action of quinoxaline-1,4-dioxide antibacterials, Quinoxidine is the compound of choice. Its unique metabolic conversion to Dioxidine [1] provides a controlled model for studying the effects of ester prodrugs on pharmacokinetic parameters, distinct from direct Dioxidine administration.

Chronic Toxicity Models with Focus on Adrenal Safety

In long-term in vivo studies where minimizing cumulative adrenal toxicity is a priority, Quinoxidine presents a superior safety profile compared to its analog Dioxidine. Evidence shows that adrenal pathology induced by Quinoxidine is reversible at a dose of 100 mg/kg, unlike Dioxidine where the damage progresses [1]. This makes Quinoxidine the preferred candidate for chronic dosing regimens.

Surgical Site Infection Models Utilizing Polymer-Coated Sutures

Quinoxidine has been successfully incorporated into capromed, a surgical polymer-coated suture material, where it contributed to a significant reduction in purulent complications (2.5%) compared to control (8.2%) in a clinical study [1]. This demonstrates its utility in sustained-release local antibacterial applications.

In Vivo Efficacy Studies in Pseudomonas aeruginosa Burn Infections

In a murine burn model infected with Pseudomonas aeruginosa, the combination of Quinoxidine and Dioxidine demonstrated significantly better therapeutic outcomes than carbenicillin and gentamicin [1]. This supports its use as a positive control or test compound in preclinical models of severe Gram-negative infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.